molecular formula C20H32N8O8S B14233892 L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine CAS No. 497154-27-5

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine

Cat. No.: B14233892
CAS No.: 497154-27-5
M. Wt: 544.6 g/mol
InChI Key: UYXAGPSEBQJUMO-OKWUCSIUSA-N
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Description

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine is a peptide compound composed of five amino acids: L-glutamine, glycine, L-threonine, L-cysteine, and L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid residues can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-lysine
  • L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-arginine
  • L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-serine

Uniqueness

L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine is unique due to the presence of L-histidine, which can participate in metal ion coordination and contribute to the peptide’s catalytic properties. The combination of these specific amino acids provides distinct structural and functional characteristics, making it valuable for various applications.

Properties

CAS No.

497154-27-5

Molecular Formula

C20H32N8O8S

Molecular Weight

544.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C20H32N8O8S/c1-9(29)16(28-15(31)6-24-17(32)11(21)2-3-14(22)30)19(34)27-13(7-37)18(33)26-12(20(35)36)4-10-5-23-8-25-10/h5,8-9,11-13,16,29,37H,2-4,6-7,21H2,1H3,(H2,22,30)(H,23,25)(H,24,32)(H,26,33)(H,27,34)(H,28,31)(H,35,36)/t9-,11+,12+,13+,16+/m1/s1

InChI Key

UYXAGPSEBQJUMO-OKWUCSIUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N)O

Origin of Product

United States

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